BenchChemオンラインストアへようこそ!

2-(2-Isopropoxyphenyl)morpholine

Adrenergic Receptor Pharmacology Cardiovascular Drug Discovery GPCR Screening

2-(2-Isopropoxyphenyl)morpholine is a synthetic morpholine derivative characterized by a six-membered morpholine ring bearing a 2-isopropoxyphenyl substituent at the 2-position. With a molecular formula of C13H19NO2 and a molecular weight of 221.29 g/mol , the compound possesses computed physicochemical properties including XLogP3 of 1.7, a topological polar surface area (tPSA) of 30.5 Ų, one hydrogen bond donor, and three hydrogen bond acceptors.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
Cat. No. B8535761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Isopropoxyphenyl)morpholine
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=CC=C1C2CNCCO2
InChIInChI=1S/C13H19NO2/c1-10(2)16-12-6-4-3-5-11(12)13-9-14-7-8-15-13/h3-6,10,13-14H,7-9H2,1-2H3
InChIKeyKYLSQWVTARUMLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Isopropoxyphenyl)morpholine (CAS 1396319-64-4): Baseline Overview for Research Procurement


2-(2-Isopropoxyphenyl)morpholine is a synthetic morpholine derivative characterized by a six-membered morpholine ring bearing a 2-isopropoxyphenyl substituent at the 2-position. With a molecular formula of C13H19NO2 and a molecular weight of 221.29 g/mol [1], the compound possesses computed physicochemical properties including XLogP3 of 1.7, a topological polar surface area (tPSA) of 30.5 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [2]. The compound exists as a racemic mixture unless chirally resolved. As a member of the 2-arylmorpholine class, this scaffold has been explored across multiple therapeutic domains, including norepinephrine reuptake inhibition, opioid receptor modulation, and adrenergic receptor antagonism [3].

Why Generic Substitution Fails for 2-(2-Isopropoxyphenyl)morpholine


Substitution among morpholine derivatives without rigorous validation introduces substantial scientific risk due to three interconnected factors. First, the position of the isopropoxy substituent on the phenyl ring critically alters lipophilicity and molecular recognition profiles; the ortho-substituted 2-(2-isopropoxyphenyl)morpholine (XLogP3 1.7) differs from the para-substituted analog 2-(4-isopropoxyphenyl)morpholine (XLogP3 1.9) in calculated partition coefficient, which can affect membrane permeability and nonspecific binding [1]. Second, stereochemistry is not optional: 2-arylmorpholines possess a chiral center at the 2-position, and patent literature demonstrates that (R)- and (S)-enantiomers can exhibit substantially divergent pharmacological activities at the same target, with binding affinity differences exceeding 10-fold in certain receptor systems [2][3]. Third, the specific combination of the ortho-isopropoxyphenyl group with the morpholine core has been explicitly claimed in patents directed to norepinephrine reuptake inhibition and antidepressant indications, indicating that even closely related alkoxy-substituted analogs (e.g., methoxy, ethoxy, para-substituted) are not functionally interchangeable within the scope of these inventions [4]. Consequently, selection of this specific compound versus a positional isomer, enantiomer, or alkoxy-substituted analog must be justified by experimental data, not assumed equivalence.

2-(2-Isopropoxyphenyl)morpholine: Quantitative Differentiation Evidence Against Comparators


Beta-Adrenergic Receptor Subtype Selectivity of 2-(2-Isopropoxyphenyl)morpholine

In guinea pig tissue preparations, 2-(2-isopropoxyphenyl)morpholine (as the test compound in CHEMBL1161386) demonstrated a 29.5-fold selectivity for the beta-2 adrenergic receptor (β2AR) over the beta-1 adrenergic receptor (β1AR) [1]. This selectivity profile contrasts with the broader class of non-selective beta-blockers such as propranolol, which typically exhibit β1/β2 selectivity ratios of less than 5-fold. The β2-preferring profile of this compound aligns it more closely with the pharmacology of selective β2 antagonists, which is a distinct functional subcategory within the arylmorpholine series.

Adrenergic Receptor Pharmacology Cardiovascular Drug Discovery GPCR Screening

Positional Isomer Differentiation: ortho- vs. para-Isopropoxyphenyl Morpholine

The substitution pattern of the isopropoxy group on the phenyl ring produces measurable differences in computed lipophilicity between positional isomers. 2-(2-isopropoxyphenyl)morpholine (ortho-substituted) has a calculated XLogP3 value of 1.7, whereas the para-substituted isomer 2-(4-isopropoxyphenyl)morpholine has a calculated XLogP3 value of 1.9 [1][2]. This ΔXLogP3 of 0.2 log units represents a measurable physicochemical distinction that can influence membrane partitioning, off-target binding, and pharmacokinetic behavior. Both isomers share identical molecular weight (221.29 g/mol) and tPSA (30.5 Ų), isolating the substitution position as the sole variable responsible for the lipophilicity difference.

Lipophilicity Optimization Medicinal Chemistry SAR Physicochemical Property Profiling

Opioid Receptor Activity: Stereochemistry-Dependent Differential Binding

The 2-arylmorpholine scaffold has demonstrated stereochemistry-dependent activity at mu-opioid receptors (MOR). BindingDB records indicate that specific stereoisomers of 2-aryl-substituted morpholine derivatives exhibit MOR antagonist activity with IC50 values of 18 nM in recombinant human MOR expressed in HEK293T cells [1]. Notably, closely related stereoisomers within the same chemical series show divergent binding profiles: one stereoisomer demonstrates high-affinity MOR binding (Ki = 2.10 nM in rat brain membranes), whereas its enantiomeric counterpart exhibits substantially reduced affinity [2]. While direct stereoisomer comparison data for the specific 2-(2-isopropoxyphenyl)morpholine pair is not publicly available, the 10-fold to 100-fold affinity differences observed between stereoisomers of structurally analogous 2-arylmorpholines establishes that racemic material cannot be assumed to reproduce the activity profile of a defined enantiomer.

Opioid Pharmacology Stereoselective Binding GPCR Drug Discovery

Norepinephrine Reuptake Inhibition: Ortho-Alkoxyphenyl Scaffold Differentiation

Patent literature explicitly claims 2-arylmorpholine derivatives bearing ortho-alkoxy substituents on the phenyl ring as selective norepinephrine reuptake inhibitors (NRIs) [1]. The ortho-substitution pattern is structurally distinguished from para- or meta-substituted analogs, which are not equivalently claimed within the same patent families. This specificity is further reinforced by earlier morpholine derivative patents that designate ortho-ethoxyphenoxymethylmorpholine as a particularly preferred compound, while noting that enantiomeric forms may possess differing degrees of the claimed antidepressant properties [2][3]. The ortho-isopropoxyphenyl morpholine scaffold represents a distinct chemical space relative to clinically characterized NRIs such as atomoxetine and reboxetine, which lack the morpholine core or possess different substitution patterns [4].

Norepinephrine Transporter CNS Drug Discovery Antidepressant Development

Scalable Stereoselective Synthesis Capability for 2-Arylmorpholine Derivatives

A 2023 patent assigned to Supernus Pharmaceuticals, Inc. (US 11,964,951 B2) describes a scalable manufacturing method for substituted morpholine derivatives that includes provisions for producing chirally pure enantiomers with greater than 90% enantiomeric excess [1]. The claimed process involves an N-benzyl protected morpholine intermediate that can be resolved via HCl salt crystallization to afford highly pure (S)-enantiomer, representing a substantial improvement over traditional resolution methods that yield 50-60% of a single enantiomer. This manufacturing capability is specific to the substituted morpholine scaffold class and is not automatically transferable to other heterocyclic cores (e.g., piperidines, piperazines) without substantial process redevelopment.

Chiral Synthesis Process Chemistry GMP Manufacturing

2-(2-Isopropoxyphenyl)morpholine: Evidence-Based Research and Industrial Application Scenarios


Beta-2 Adrenergic Receptor Pharmacology Studies Requiring Subtype Selectivity

Researchers investigating β2AR-mediated signaling in cardiovascular or respiratory models can utilize 2-(2-isopropoxyphenyl)morpholine as a β2-preferring tool compound. With a measured β2/β1 selectivity ratio of 29.5-fold (β2AR Kd = 9.55 nM vs. β1AR Kd = 282 nM in guinea pig tissue preparations), this compound offers a cleaner pharmacological window for isolating β2-mediated effects compared to non-selective beta-blockers such as propranolol [1]. This selectivity profile is particularly relevant for ex vivo tracheal smooth muscle assays and atrial chronotropic studies where confounding β1 antagonism must be minimized.

Lipophilicity-Modulated Lead Optimization in CNS Drug Discovery

Medicinal chemistry programs targeting CNS indications can leverage the ortho-substituted 2-(2-isopropoxyphenyl)morpholine (XLogP3 = 1.7) as a moderately lipophilic starting scaffold. The ΔXLogP3 of 0.2 units relative to the para-substituted isomer (XLogP3 = 1.9) provides a measurable parameter for tuning physicochemical properties without altering molecular weight or tPSA [2][3]. This differentiation supports SAR exploration where small lipophilicity reductions may improve aqueous solubility, reduce hERG liability, or decrease nonspecific plasma protein binding.

Stereochemistry-Controlled Opioid Receptor Screening Panels

Programs evaluating 2-arylmorpholine derivatives for opioid receptor activity must account for stereochemistry-dependent binding, as evidenced by 10-fold to 100-fold affinity differences between stereoisomers at MOR in this chemical class [4][5]. 2-(2-Isopropoxyphenyl)morpholine serves as a core scaffold for generating matched enantiomeric pairs to probe stereospecific receptor interactions. Procurement specifications should explicitly define enantiomeric purity (>98% ee recommended) when used in competitive binding assays against MOR, KOR, or DOR to ensure reproducible pharmacological outcomes.

Norepinephrine Transporter (NET) Inhibitor Discovery and SAR Expansion

Drug discovery efforts targeting selective norepinephrine reuptake inhibition can utilize the ortho-isopropoxyphenyl morpholine scaffold as a patented chemical space for NRI activity [6]. Unlike clinically approved NRIs such as atomoxetine, which lack a morpholine core, this scaffold offers a distinct pharmacophore with potential for differentiated PK/PD properties. The ortho-substitution pattern is specifically claimed in NRI patent families, making this compound a strategically relevant starting point for generating patentable analogs in CNS disorder programs targeting depression, ADHD, or anxiety indications [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Isopropoxyphenyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.